Cas no 819793-66-3 (3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde)

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde structure
819793-66-3 structure
Product Name:3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No:819793-66-3
MF:C14H16N2O
MW:228.289643287659
CID:3232895
PubChem ID:11481590
Update Time:2025-04-21

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOLE-4-CARBOXALDEHYDE, 3-(1,1-DIMETHYLETHYL)-1-PHENYL-
    • 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde
    • Z381385552
    • EN300-106759
    • G58751
    • 3-tert-butyl-1-phenylpyrazole-4-carbaldehyde
    • 819793-66-3
    • UHB79366
    • Inchi: 1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3
    • InChI Key: JYZCRVHXVAPFRV-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C2C=CC=CC=2)N=C1C(C)(C)C

Computed Properties

  • Exact Mass: 228.126263138Da
  • Monoisotopic Mass: 228.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 34.9Ų

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>

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